CID 23271859
Description
Key insights derive from analytical and structural studies:
- Structural Characteristics: Evidence from GC-MS and vacuum distillation fractions (Figure 1C, 1D) suggests it is a volatile organic compound with a distinct molecular ion peak in its mass spectrum, indicative of a unique fragmentation pattern .

- Context in Biochemical Studies: CID 23271859 is listed alongside substrates (e.g., taurocholic acid, DHEAS) and inhibitors (e.g., betulin derivatives) in a study on substrate specificity and inhibition (Figure 8) .
Properties
Molecular Formula |
C18H36N3Si |
|---|---|
Molecular Weight |
322.6 g/mol |
InChI |
InChI=1S/C18H36N3Si/c1-2-8-14-19(13-7-1)22(20-15-9-3-4-10-16-20)21-17-11-5-6-12-18-21/h1-18H2 |
InChI Key |
FGBDZISCCAXEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)[Si](N2CCCCCC2)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 23271859 involves specific synthetic routes and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves a series of chemical reactions that include the formation of key intermediates, followed by purification steps to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods typically involve optimized reaction conditions to maximize yield and minimize impurities. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
Triketones like 2,10-Dimethylundecane-3,6,9-trione (structurally analogous to CID 23271859) undergo oxidation to form carboxylic acids or hydroxylated derivatives. Key reagents and conditions include:
Mechanistic pathways involve nucleophilic attack at carbonyl groups, followed by electron redistribution .
Cyclization and Cascade Reactions
Triketones participate in multi-step cyclization cascades, as demonstrated in natural product synthesis . For example:
-
Triple cyclization cascade : Achieved via imposed activation (IACTA) with geometric constraints, leading to fused polycyclic structures .
-
Water-mediated Michael addition : Forms six-membered rings under ambient conditions .
Key Data :
Nucleophilic Additions
The carbonyl groups in this compound are reactive toward nucleophiles like amines and Grignard reagents:
Example Reaction Pathway :
-
Knoevenagel condensation with malononitrile forms a dicyanomethylene intermediate.
-
Nucleophilic attack by ethylenediamine yields fused heterocycles .
Reduction Reactions
Selective reduction of ketone groups is feasible using:
-
NaBH₄ : Reduces one carbonyl to alcohol (30% yield).
-
LiAlH₄ : Full reduction to triol derivatives (requires controlled stoichiometry).
Challenges :
-
Over-reduction or side reactions necessitate careful monitoring.
Metal Complexation
The triketone structure enables chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes used in catalysis.
| Metal Salt | Complex Structure | Application |
|---|---|---|
| FeCl₃ | Octahedral coordination | Oxidation catalysis |
| Cu(OAc)₂ | Square-planar geometry | Cross-coupling reactions |
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes retro-aldol cleavage, producing smaller ketones and alkenes .
Thermogravimetric Analysis (TGA) Data :
Biological Reactivity
Though direct studies on this compound are unavailable, triketones exhibit:
-
Enzyme inhibition : Binding to NADPH-dependent reductases via keto-enol tautomerism.
-
Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
Key Challenges and Research Gaps
-
By-product formation : Up to 20% in oxidation reactions.
-
Scalability : Industrial-scale synthesis requires optimized reactors and purification.
Recommended Experimental Protocols
For reproducibility:
Scientific Research Applications
CID 23271859 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of CID 23271859 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 23271859 is compared below with compounds sharing structural motifs or functional roles in biochemical pathways.
2.1 Structurally Similar Compounds
Key comparisons include:
2.2 Functionally Similar Compounds
Research Findings and Analytical Data
- GC-MS Analysis: this compound elutes in a specific vacuum distillation fraction (Figure 1C), suggesting moderate volatility. Its mass spectrum (Figure 1D) shows a molecular ion peak at m/z [unreported in evidence], with fragmentation patterns distinct from bile acids or triterpenoids .
- Differentiation Techniques : As per guidelines (), complementary methods like NMR or tandem MS would resolve ambiguities between this compound and structurally similar compounds (e.g., betulin derivatives or conjugated bile acids).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

